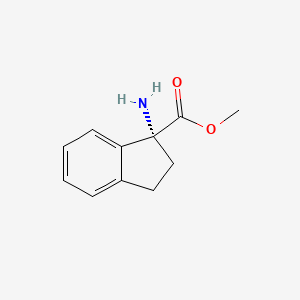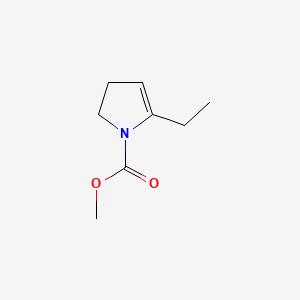
Cellular tumor antigen P53 (361-382) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The Cellular tumor antigen P53, also known as TP53, is a protein that plays a crucial role in preventing cancer formation, thus, it is often referred to as the "guardian of the genome" . It is a transcription factor that regulates the expression of numerous genes involved in cell cycle arrest, DNA repair, apoptosis, and senescence .
Synthesis Analysis
The TP53 gene, which encodes the p53 protein, is the most frequently mutated gene in human cancers . The p53 protein plays a central role in responding to DNA damage and determines the outcome of the DNA damage checkpoint response by regulating cell cycle arrest and apoptosis . Dysfunctional p53 results in cells that, despite a damaged genome, continue to proliferate, thus fueling malignant transformation .Chemical Reactions Analysis
The p53 protein is involved in a variety of chemical reactions within the cell. It is known to mediate tumor suppressor function, leading an antioxidant response to maintain genome integrity and to prevent the activation of oxidative stress-activated signaling pathways leading cell proliferation, such as PI3K-Akt and mTOR .Physical And Chemical Properties Analysis
The p53 protein is a transcription factor with a molecular weight closer to 44 kilodaltons . It is kept in an inhibited state at low levels in the cell until it is required. Environmental stress, abnormal metabolic activity, genetic damage, and advanced ageing can all trigger the protein’s activation .作用機序
The p53 protein acts as a tumor suppressor by inhibiting the phenotypic and genomic alterations associated with cancer development through a complex interplay with several signaling pathways . It regulates the expression of numerous genes involved in cell cycle arrest, DNA repair, apoptosis, and senescence . Mutations in the TP53 gene can lead to the loss of these functions, thereby facilitating cancer progression and metastasis .
Safety and Hazards
Mutations in the TP53 gene, which result in a dysfunctional p53 protein, are associated with an increased risk of developing cancer . Approximately half of all human malignancies are associated with p53 mutations . Therefore, maintaining the proper function of the p53 protein is crucial for preventing cancer.
将来の方向性
There are promising avenues for therapeutic strategies targeting the p53 protein. These include molecules that neutralize the disruptive effects of specific p53 mutations or that counteract the excessive inhibition of p53 seen in some tumors . Further investigation in a wider range of cancer types could provide important guidance in the construction of chimeric antigen receptor (CAR)-T cell therapies and p53 vaccines that deliver wild-type p53 to immune cells .
特性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(2H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H157N39O27/c1-48(2)28-61(125-84(151)65(32-53-37-107-47-114-53)128-89(156)69(42-136)132-90(157)70(43-137)131-85(152)62(29-50-34-104-44-111-50)124-74(141)49(3)115-76(143)57(18-12-26-108-92(100)101)121-86(153)66(39-133)117-72(139)33-98)81(148)119-56(16-6-10-24-96)79(146)129-68(41-135)88(155)127-64(31-52-36-106-46-113-52)82(149)118-54(14-4-8-22-94)75(142)110-38-73(140)116-59(20-21-71(99)138)80(147)130-67(40-134)87(154)122-58(19-13-27-109-93(102)103)78(145)126-63(30-51-35-105-45-112-51)83(150)120-55(15-5-9-23-95)77(144)123-60(91(158)159)17-7-11-25-97/h34-37,44-45,47-49,54-70,133-137H,4-33,38-43,46,94-98H2,1-3H3,(H2,99,138)(H,104,111)(H,105,112)(H,107,114)(H,110,142)(H,115,143)(H,116,140)(H,117,139)(H,118,149)(H,119,148)(H,120,150)(H,121,153)(H,122,154)(H,123,144)(H,124,141)(H,125,151)(H,126,145)(H,127,155)(H,128,156)(H,129,146)(H,130,147)(H,131,152)(H,132,157)(H,158,159)(H4,100,101,108)(H4,102,103,109)/t49-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJBUEAWZVGEPM-NIPIXROFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=NCN=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC4=CNC=N4)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=NCN=C3)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H157N39O27 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2253.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,5R)-7-Oxobicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B573843.png)


